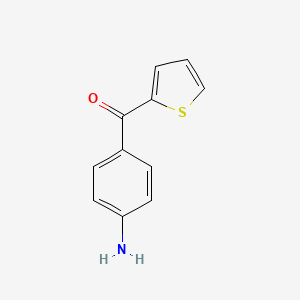

(4-Aminophenyl)(2-thienyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Aminophenyl)(2-thienyl)methanone” is a chemical compound with the linear formula C11H9NOS . It has a molecular weight of 203.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

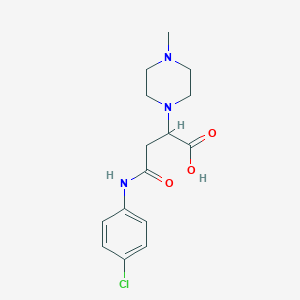

Molecular Structure Analysis

The molecular structure of “(4-Aminophenyl)(2-thienyl)methanone” is represented by the linear formula C11H9NOS . The compound has a molecular weight of 203.26 .Physical And Chemical Properties Analysis

“(4-Aminophenyl)(2-thienyl)methanone” is a solid substance . It has a predicted melting point of 124.27° C and a predicted boiling point of 389.99° C at 760 mmHg . The compound has a predicted density of 1.28 g/cm^3 and a predicted refractive index of n 20D 1.66 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

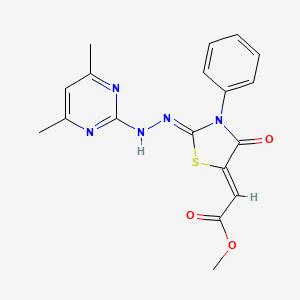

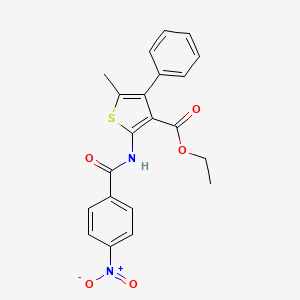

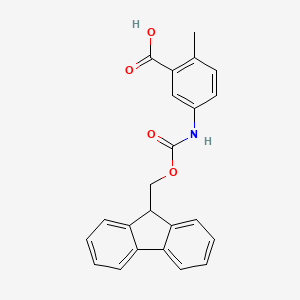

(4-Aminophenyl)(2-thienyl)methanone and its derivatives have been synthesized and characterized through various techniques, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Studies have focused on the structural optimization using density functional theory calculations to investigate the equilibrium geometry, bonding features, and harmonic vibrational wave numbers. These efforts have been directed towards understanding the molecular structure and reactivity under different conditions, aiding in the identification of potential applications in medicinal chemistry and material science (Shahana & Yardily, 2020).

Antibacterial and Antiviral Activities

Molecular docking studies have been employed to explore the antibacterial and antiviral activities of these compounds. Such studies assist in understanding how these molecules interact with biological targets, potentially leading to the development of new therapeutic agents. For instance, the antibacterial activity of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone derivatives has been investigated through docking studies, suggesting their usefulness in designing novel antibacterial agents (Shahana & Yardily, 2020).

Material Science Applications

In the realm of material science, studies have focused on the solvatochromism, crystallochromism, and the solid-state structures of related compounds. These studies highlight the potential of (4-Aminophenyl)(2-thienyl)methanone derivatives in the development of advanced materials with tunable optical properties. Such materials could find applications in sensors, organic electronics, and photonics, where the interaction with light and the environment plays a crucial role in their functionality (El-Sayed et al., 2003).

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit antimicrobial activity, suggesting membrane perturbation and intracellular interactions .

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it is plausible that this compound may interfere with bacterial cell wall synthesis or other essential processes, but this requires further investigation.

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

(4-aminophenyl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVBEQYGAAQDTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)(2-thienyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)

![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)

![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)